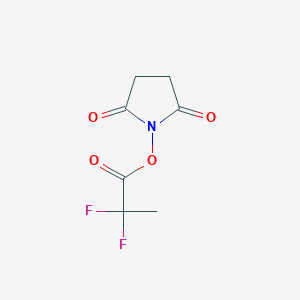

(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorinated propionic acid moiety linked to a pyrrolidinone ester, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate typically involves the reaction of 2,2-difluoropropionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is carried out under mild conditions, usually at room temperature, to form the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoropropionic acid and N-hydroxysuccinimide.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Typically involves nucleophiles like primary or secondary amines in the presence of a base such as triethylamine.

Hydrolysis: Can be performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) solutions.

Reduction: Often carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Amides: Formed through substitution reactions with amines.

2,2-Difluoropropionic Acid: Produced via hydrolysis.

Alcohols: Resulting from reduction reactions.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable amide bonds.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate exerts its effects is primarily through the formation of covalent bonds with target molecules. The ester group reacts with nucleophiles, such as amines or thiols, to form stable amide or thioester bonds. This reactivity makes it a valuable tool for bioconjugation and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

2,2-Difluoropropionic Acid: Shares the difluorinated propionic acid moiety but lacks the pyrrolidinone ester group.

N-Hydroxysuccinimide Esters: Similar in reactivity due to the presence of the NHS ester group, commonly used in bioconjugation.

Diroximel Fumarate: Contains a similar pyrrolidinone ester structure but is used primarily in pharmaceutical applications.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate is unique due to its combination of a difluorinated propionic acid and a pyrrolidinone ester, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring the formation of stable covalent bonds under mild conditions.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 2,2-difluoropropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of pyrrolidine-2,5-dione, this compound has been explored for its potential therapeutic applications, particularly in the fields of neurology and pain management. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₇H₆F₂N₂O₄

- Molecular Weight : 182.13 g/mol

- CAS Number : 1880191-37-6

Biological Activity Overview

Research has shown that compounds derived from (2,5-dioxopyrrolidin-1-yl) exhibit a range of biological activities including anticonvulsant and antinociceptive properties. The following sections detail these activities based on recent studies.

Anticonvulsant Activity

A study published in PubMed highlighted the development of hybrid pyrrolidine-2,5-dione derivatives that demonstrated potent anticonvulsant effects in various animal models. The lead compound exhibited an effective dose (ED50) in the maximal electroshock (MES) test of 23.7 mg/kg and was effective against pentylenetetrazole-induced seizures with an ED50 of 59.4 mg/kg .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | ED50 MES (mg/kg) | ED50 PTZ (mg/kg) | ED50 6 Hz (mg/kg) |

|---|---|---|---|

| Compound 22 | 23.7 | 59.4 | 22.4 |

| Compound 33 | 79.5 | 123.2 | 22.4 |

Antinociceptive Activity

In addition to its anticonvulsant properties, (2,5-dioxopyrrolidin-1-yl) derivatives have shown significant antinociceptive effects. In formalin-induced pain models, these compounds were effective in reducing pain responses, indicating their potential use in treating neuropathic pain conditions .

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Sodium/Calcium Current Inhibition : The anticonvulsant effects are likely mediated by the inhibition of central sodium and calcium currents.

- TRPV1 Receptor Antagonism : Some derivatives have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1), contributing to their analgesic properties .

Case Study 1: Efficacy in Seizure Models

In a controlled study involving mice, compound 22 was administered at varying doses to assess its efficacy against induced seizures. Results indicated a dose-dependent response with significant reductions in seizure frequency and duration compared to control groups.

Case Study 2: Pain Management

A separate investigation evaluated the effectiveness of these compounds in models of neuropathic pain induced by oxaliplatin. The results demonstrated that certain derivatives significantly alleviated pain symptoms, suggesting their potential as therapeutic agents for chronic pain management .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO4/c1-7(8,9)6(13)14-10-4(11)2-3-5(10)12/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMQLNVGTQPXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.